molecular formula C16H13Cl2NO4 B12730588 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid CAS No. 109790-34-3

4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid

Cat. No.: B12730588
CAS No.: 109790-34-3
M. Wt: 354.2 g/mol
InChI Key: GXDLOYKGCALKRZ-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxy group, and a methylbenzeneacetic acid moiety. Its chemical properties make it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the amide bond. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylation of a precursor compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled conditions. The use of catalysts, such as palladium complexes, can enhance the efficiency of the reactions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The hydroxy group and the dichlorobenzoyl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl group but lacks the amide and hydroxy functionalities.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in structure but with different substitution patterns and functional groups.

    2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid: Contains a similar amide bond but with additional heterocyclic rings

Uniqueness

4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and dichlorobenzoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

109790-34-3

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

2-[4-[(2,4-dichlorobenzoyl)amino]-3-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C16H13Cl2NO4/c1-8(16(22)23)9-2-5-13(14(20)6-9)19-15(21)11-4-3-10(17)7-12(11)18/h2-8,20H,1H3,(H,19,21)(H,22,23)

InChI Key

GXDLOYKGCALKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O)C(=O)O

Origin of Product

United States

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